2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid
Description
The compound 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid is a bicyclic molecule featuring a norbornane-like 2.2.1-heptane core with a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid substituent. The Boc group enhances stability during synthetic processes, while the acetic acid moiety may improve solubility and enable further functionalization.
Properties
IUPAC Name |
2-[(1R,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-5-4-8(6-9)10(14)7-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVQBPQZBLIXQY-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the acetic acid moiety. Common reagents used in these reactions include strong bases, protecting groups, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production process while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Azabicyclo Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Azabicyclo Derivatives
Key Observations:
Larger rings (e.g., [2.2.2] in ) offer conformational flexibility, which may aid in optimizing pharmacokinetics.
Substituent Effects :
- Boc Protection : Common in intermediates (e.g., ) to stabilize amines during synthesis.
- Carboxylic Acid vs. Ketone : The acetic acid group in the target compound improves water solubility compared to ketone-containing analogs (e.g., ).
Table 2: Physicochemical Properties of Selected Compounds
Key Findings:
- Synthetic Challenges: Smaller bicyclo systems (e.g., [3.1.0] in ) require advanced stereocontrol during synthesis, while [2.2.1] systems (target compound) often leverage norbornane-based methodologies .
- Solubility : Carboxylic acid substituents (target compound, ) enhance aqueous solubility, critical for bioavailability.
Biological Activity
The compound 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid is a complex bicyclic structure with potential pharmacological applications. This article aims to provide a comprehensive review of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with specific biological targets. The azabicyclo structure is known for its ability to modulate neurotransmitter systems and may exhibit effects on:
- Neurotransmitter Receptors : Potential interactions with acetylcholine receptors due to the presence of the azabicyclo moiety.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which could lead to altered physiological responses.
Antiparasitic Activity
Research has indicated that azabicyclo compounds exhibit significant antiparasitic activity. For instance, studies have shown that derivatives similar to the target compound possess antiplasmodial and antitrypanosomal activities:
| Compound Structure | Activity Against Plasmodium falciparum | Activity Against Trypanosoma brucei |
|---|---|---|
| Azabicyclo derivative 1 | IC50 = 0.180 µM | IC50 = 0.647 µM |
| Azabicyclo derivative 2 | IC50 = 0.487 µM | IC50 = 1.26 µM |
These findings suggest that modifications in the bicyclic structure can enhance biological activity against these parasites .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The target compound's derivatives have been tested against various cell lines, revealing moderate selectivity indices (SI):
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Derivative A | L-6 Rat Myoblasts | 10.5 | 18.7 |
| Derivative B | HeLa Cells | 5.3 | 12.4 |
These results indicate that while some derivatives exhibit promising antiparasitic effects, their cytotoxicity needs careful consideration in therapeutic contexts .
Clinical Relevance
Recent studies have focused on the pharmacokinetic properties of azabicyclo compounds, including absorption, distribution, metabolism, and excretion (ADME). For example, a study involving a structurally related azabicyclo compound demonstrated favorable pharmacokinetics after oral administration in animal models .
Therapeutic Applications
Given their biological activity, compounds like This compound could be explored for treating diseases caused by protozoan parasites such as malaria and sleeping sickness.
Q & A
Q. What are the established synthetic routes for 2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes, including bicyclic ring formation, Boc (tert-butoxycarbonyl) protection, and carboxylation. Key steps include:
- Ring-closing strategies : Use of stereoselective catalysts (e.g., chiral Lewis acids) to control the bicyclo[2.2.1]heptane scaffold .
- Boc-protection : Reaction with di-tert-butyl dicarbonate under inert conditions to stabilize the amine group .
- Carboxylic acid introduction : Acetic acid side-chain incorporation via alkylation or Michael addition, optimized using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .
- Optimization Parameters :
| Variable | Considerations |
|---|---|
| Solvent | DMF, THF, or dichloromethane |
| Temperature | 0–25°C for Boc protection |
| Catalysts | Pd/C for hydrogenation steps |
| Purity | RP-HPLC or flash chromatography |
Q. How is the stereochemistry and structural integrity of this compound validated?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- X-ray crystallography : Confirm absolute configuration by growing single crystals in solvents like ethyl acetate/hexane mixtures .
- NMR spectroscopy : Analyze coupling constants (e.g., ) to verify bicyclic ring conformation and substituent orientation .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, referencing structural analogs with anticancer properties .
- Enzyme inhibition : Test against proteases or kinases due to the bicyclic scaffold’s potential as a transition-state mimic .
- Permeability : Use Caco-2 cell monolayers to evaluate bioavailability, noting the impact of the Boc group on lipophilicity .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic pathways be resolved?
- Methodological Answer :
- Dynamic kinetic resolution : Employ catalysts like Ru-based complexes to invert undesired stereocenters during ring closure .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize chiral induction .
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify stereoselective conditions .
Q. What strategies are effective for analyzing stability under stressed conditions (e.g., pH, light)?
- Methodological Answer :
- Forced degradation studies :
| Condition | Protocol | Analysis |
|---|---|---|
| Acidic/alkaline | 0.1M HCl/NaOH, 70°C, 24h | HPLC for degradation |
| Oxidative | 3% H₂O₂, 25°C, 48h | LC-MS for byproducts |
| Photolytic | ICH Q1B guidelines (UV/vis exposure) | UV-spectroscopy |
- Stability-indicating methods : Develop RP-HPLC methods with C18 columns and gradient elution (e.g., water:acetonitrile + 0.1% TFA) .
Q. How can contradictory reports on biological activity be addressed?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines) .
- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
Q. What toxicological endpoints should be prioritized given limited safety data?
- Methodological Answer :
- Acute toxicity : Follow OECD 423 guidelines for oral/administered doses in rodent models .
- Genotoxicity : Conduct Ames tests (OECD 471) and micronucleus assays to assess mutagenic potential .
- Cardiotoxicity : Screen for hERG channel inhibition via patch-clamp electrophysiology .
Method Development & Validation
Q. How to design an RP-HPLC method for quantifying this compound in complex matrices?
- Methodological Answer :
- Column selection : C18 (5µm, 250mm × 4.6mm) with guard column .
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 1.0 mL/min flow rate .
- Detection : UV at 210–230 nm for carboxylate absorption.
- Validation parameters :
| Parameter | Criteria (ICH Q2) |
|---|---|
| Linearity | R² ≥ 0.998 |
| LOD/LOQ | S/N ≥ 3/10 |
| Precision | RSD ≤ 2% |
Data Contradiction & Reproducibility
Q. What experimental controls are critical for ensuring reproducibility in catalytic asymmetric synthesis?
- Methodological Answer :
Q. How to resolve discrepancies in reported biological activity across cell lines?
- Methodological Answer :
- Cell line authentication : STR profiling to confirm identity .
- Culture conditions : Standardize media (e.g., RPMI vs. DMEM) and serum batches .
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS to correlate exposure with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
